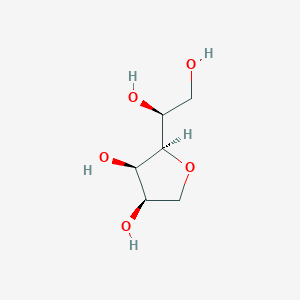
Ethyl 2-cyano-2-pyridin-3-YL-acetate
Vue d'ensemble
Description
Ethyl 2-cyano-2-pyridin-3-yl-acetate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 .
Synthesis Analysis
The synthesis of cyanoacetamides, which include compounds like Ethyl 2-cyano-2-pyridin-3-yl-acetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-2-pyridin-3-yl-acetate is represented by the InChI code1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3 . This indicates the presence of a pyridine ring with a cyano group and an ethyl acetate group attached to it.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application : The synthesis of these compounds involves various chemical reactions, including cyclisation .
- Results : The presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Anti-Gastric Cancer Activity
- Scientific Field : Oncology .
- Application Summary : Certain compounds containing the pyridine nucleus have shown potential in the treatment of gastric cancer .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not specified in the source .
Inhibition of Collagen Prolyl-4-Hydroxylase
- Scientific Field : Biochemistry .
- Application Summary : Certain pyridine compounds have been found to inhibit collagen prolyl-4-hydroxylase .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not specified in the source .
Cyanoacetylation of Amines
- Scientific Field : Organic Chemistry .
- Application Summary : Cyanoacetylation of amines is a key process in the formation of biologically active compounds .
- Methods of Application : The synthesis of these compounds involves various chemical reactions, including cyclisation .
- Results : The presence of the cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .
- Methods of Application : This involves different types of reactions, including cyclocondensation and cyclization .
- Results : The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
Biochemical Reagent
- Scientific Field : Biochemistry .
- Application Summary : Ethyl 2-(pyridin-3-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not specified in the source .
Cyanoacetylation of Amines
- Scientific Field : Organic Chemistry .
- Application Summary : Cyanoacetylation of amines is a key process in the formation of biologically active compounds .
- Methods of Application : The synthesis of these compounds involves various chemical reactions, including cyclisation .
- Results : The presence of the cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .
- Methods of Application : This involves different types of reactions, including cyclocondensation and cyclization .
- Results : The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
Biochemical Reagent
- Scientific Field : Biochemistry .
- Application Summary : Ethyl 2-(pyridin-3-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not specified in the source .
Propriétés
IUPAC Name |
ethyl 2-cyano-2-pyridin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYWGBJSNFGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556454 | |
| Record name | Ethyl cyano(pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-pyridin-3-YL-acetate | |
CAS RN |
39266-24-5 | |
| Record name | Ethyl α-cyano-3-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39266-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl cyano(pyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(3-Aminopropoxy)phenyl]methanol](/img/structure/B1367677.png)



![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)



![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1367724.png)

![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)

![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)
